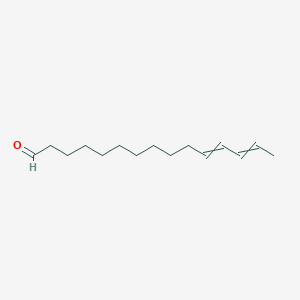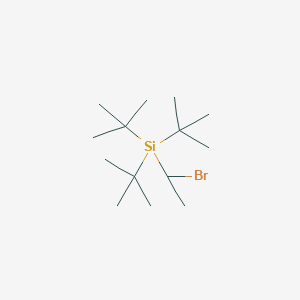![molecular formula C19H22ClNO4 B14126273 (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)
(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride is a complex organic molecule with significant pharmacological properties. It is structurally related to naloxone, a well-known opioid antagonist used in the treatment of opioid overdose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride involves multiple steps, including the formation of the core benzofuroisoquinoline structure and subsequent functionalization. Key steps include:
Formation of the core structure: This involves cyclization reactions to form the benzofuroisoquinoline core.
Functionalization: Introduction of hydroxyl groups and the prop-2-enyl side chain through selective reactions.
Hydrochloride formation: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production typically involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to ketones.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of opioid antagonism.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily through interaction with opioid receptors in the brain. It acts as an antagonist, blocking the effects of opioid agonists and preventing their binding to the receptors. This leads to the rapid reversal of opioid effects, making it useful in the treatment of opioid overdose .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naloxone: A well-known opioid antagonist with a similar structure.
Naltrexone: Another opioid antagonist used for the treatment of opioid and alcohol dependence.
Methylnaltrexone: A derivative of naltrexone used to treat opioid-induced constipation.
Uniqueness
The uniqueness of (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride lies in its specific structural features and its potent opioid antagonistic properties. Its ability to rapidly reverse opioid effects makes it a valuable tool in emergency medicine .
Eigenschaften
Molekularformel |
C19H22ClNO4 |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14?,17?,18-,19+;/m0./s1 |
InChI-Schlüssel |
RGPDIGOSVORSAK-JVTXJRTPSA-N |
Isomerische SMILES |
C=CCN1CC[C@]23C4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
Kanonische SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)
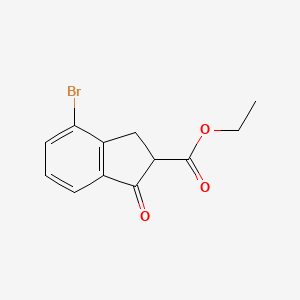
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
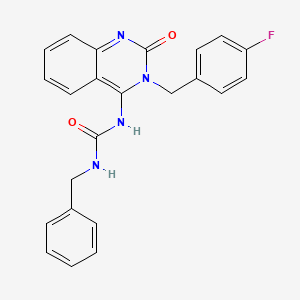
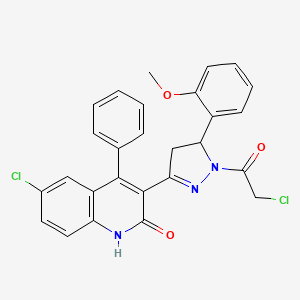
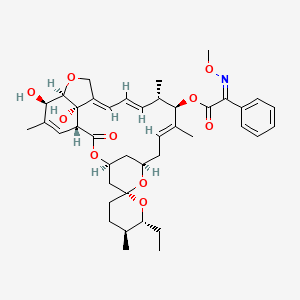

![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)
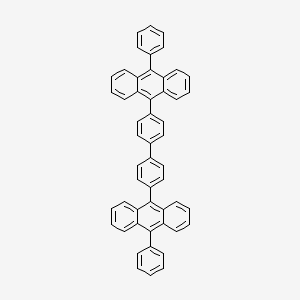
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

